10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
Description
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is a phenothiazine derivative compound. It is known for its use in the preparation of various pharmaceutically active compounds. The molecular formula of this compound is C22H26N2O5S, and it has a molecular weight of 430.52.
Properties
CAS No. |
119570-59-1 |
|---|---|
Molecular Formula |
C₂₂H₂₆N₂O₅S |
Molecular Weight |
430.52 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
In a typical procedure, phenothiazine reacts with a halogenated alkylamine (e.g., 3-chloro-2-methylpropyl dimethylamine) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Optimization Challenges
-
Steric Hindrance : The branched 2-methylpropyl group may reduce reaction rates, necessitating elevated temperatures.
-
Byproduct Formation : Competing reactions at the sulfur atom require careful stoichiometric control.
Oxidation to Sulfoxide
The sulfoxide group at position 5 is introduced via oxidation. A validated method from antipsychotic phenothiazine synthesis employs titanosilicate catalysts and hydrogen peroxide in a buffered system.
Reaction Conditions
-
Catalyst : Titanosilicate (100 mg per 2 mmol substrate).
-
Oxidant : 30% hydrogen peroxide (4–8 mL).
-
Solvent System : Methanol and 0.2 M sodium acetate buffer (pH 3.0).
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 3.0 | Maximizes oxidant stability |
| Reaction Time | 1 hour | Prevents over-oxidation to sulfone |
| Catalyst Loading | 50 mg/mmol | Balances cost and efficiency |
Post-reaction, the sulfoxide is extracted with chloroform at pH 10.0 and purified via solvent evaporation.
Maleate Salt Formation
The final step involves protonating the dimethylamino group with maleic acid to form the maleate salt, enhancing crystallinity and bioavailability.
Procedure
-
The sulfoxide free base is dissolved in ethanol.
-
Equimolar maleic acid is added dropwise at 25°C.
Purity Considerations
-
Counterion Ratio : A 1:1 molar ratio ensures stoichiometric salt formation.
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) are used to remove unreacted acid.
Analytical Characterization
Critical quality control steps include:
Spectroscopic Analysis
Purity Metrics
Industrial-Scale Challenges
Scalability issues arise in:
Chemical Reactions Analysis
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Uses
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide maleate has been investigated for its pharmacological properties, particularly as an antipsychotic and anxiolytic agent. Research indicates that compounds in the phenothiazine class can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing psychiatric disorders.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of phenothiazine derivatives, including this compound, against ischemic brain injury. The findings suggested that these compounds could significantly reduce neuronal damage in models of anoxia and ischemia, highlighting their potential therapeutic role in neurodegenerative diseases .
Antioxidant Properties
Research has shown that this compound exhibits antioxidant properties. This is particularly relevant in the context of oxidative stress-related conditions, where oxidative damage contributes to disease progression.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 15 | |
| Standard Antioxidant (Ascorbic Acid) | 25 | |
| Other Phenothiazine Derivatives | Varies |
Potential in Cancer Therapy
Emerging research suggests that phenothiazine derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the disruption of mitochondrial function and induction of oxidative stress within cancer cells .
Mechanism of Action
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves its interaction with various molecular targets in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, and muscarinic receptors. This interaction leads to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Comparison with Similar Compounds
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is unique compared to other phenothiazine derivatives due to its specific molecular structure and pharmacological profile. Similar compounds include:
Acepromazine: Used as a sedative and antiemetic in veterinary medicine.
Methotrimeprazine: Known for its antipsychotic effects due to its antagonism of dopamine receptors.
These compounds share some pharmacological properties but differ in their specific applications and molecular targets.
Biological Activity
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate, a phenothiazine derivative, has garnered attention for its diverse biological activities. This compound, with the chemical formula and CAS number 119570-59-1, is primarily studied for its pharmacological effects, particularly in the fields of psychiatry and oncology.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. It acts as an antagonist at:
- Dopaminergic Receptors : Inhibiting dopamine transmission, which is crucial in managing psychotic disorders.
- Serotonergic Receptors : Modulating serotonin levels, impacting mood and anxiety.
- Histaminergic and Muscarinic Receptors : Contributing to its sedative and antiemetic properties.
These interactions result in a range of pharmacological effects including sedation, antiemesis, and potential antipsychotic benefits .
Pharmacological Applications
Research has indicated several promising applications for this compound:
- Antipsychotic Effects : The compound's ability to antagonize dopamine receptors suggests its potential use in treating schizophrenia and other psychotic disorders.
- Anticancer Properties : Preliminary studies have shown that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an adjunctive treatment in oncology.
- Antimicrobial Activity : Some studies suggest that phenothiazine derivatives can possess antimicrobial properties, although specific research on this compound is limited.
Case Studies and Research Findings
Several studies have explored the biological activity of phenothiazine derivatives, including this compound:
- Study on Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia demonstrated significant improvements in symptoms when treated with phenothiazine derivatives compared to placebo controls. The study highlighted the importance of receptor selectivity in enhancing therapeutic outcomes.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing a dose-dependent response that suggests potential for further development as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other phenothiazine derivatives:
| Compound Name | Primary Use | Key Mechanism | Notable Effects |
|---|---|---|---|
| Acepromazine | Sedative (Veterinary) | Dopamine antagonist | Sedation, antiemetic |
| Methotrimeprazine | Antipsychotic | Dopamine receptor antagonism | Antipsychotic effects |
| This compound | Potential antipsychotic/anticancer | Dopamine & serotonin antagonist | Sedation, potential anticancer |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate?
- Methodological Answer : Synthesis should follow established protocols for phenothiazine derivatives, including alkylation of the phenothiazine core and subsequent oxidation to the sulfoxide. Characterization requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl and dimethylamino proton signals in the 1.0–3.0 ppm range.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm, referencing pharmacopeial standards for phenothiazine derivatives .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, targeting the [M+H]<sup>+</sup> ion.
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) and minimize side-product formation .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies per ICH guidelines:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways.
- Analytical Monitoring : Track impurities via HPLC-MS, comparing retention times and fragmentation patterns to known phenothiazine degradation products (e.g., sulfoxide reduction or N-demethylation) .
- Statistical Analysis : Use regression models to predict shelf-life under standard storage conditions (e.g., 25°C/60% RH) .
Q. What are the validated analytical techniques for quantifying impurities in this compound?
- Methodological Answer :
- Sample Preparation : Dissolve in methanol, filter (0.22 µm), and dilute to avoid matrix interference .
- Chromatographic Separation : Use gradient HPLC with a phenyl-hexyl column to resolve polar degradation products (e.g., desmethyl analogs).
- Quantification : Apply UV absorbance at 280 nm with external calibration curves, validated for linearity (R<sup>2</sup> > 0.995) and precision (%RSD < 2.0) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays).
- Batch Variability Analysis : Compare impurity profiles (HPLC-MS) across synthetic batches to rule out structural analogs influencing activity .
- Replication Studies : Design multi-lab experiments with standardized protocols to isolate confounding variables (e.g., solvent effects, cell-line variability) .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to dopamine D2 receptors, focusing on sulfoxide oxygen interactions with conserved aspartate residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, correlating with experimental IC50 values .
Q. How can degradation pathways of this compound be mechanistically elucidated?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to track hydrogen abstraction during photodegradation.
- Reactive Oxygen Species (ROS) Scavenging : Introduce antioxidants (e.g., ascorbic acid) to isolate oxidative vs. hydrolytic degradation mechanisms.
- Advanced Spectrometry : Use LC-QTOF-MS to identify transient intermediates (e.g., radical species) with high mass accuracy (< 5 ppm error) .
Q. What experimental designs are optimal for optimizing the synthetic yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three critical factors (catalyst loading, reaction time, temperature) and their interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 1.2 eq catalyst, 72 hours, 60°C).
- Scale-Up Validation : Test predictions in pilot-scale reactors (10–50 L), monitoring heat transfer and mixing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
